molecular formula C4H4ClN3O4S B1382622 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride CAS No. 1697720-32-3

1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B1382622
CAS No.: 1697720-32-3
M. Wt: 225.61 g/mol
InChI Key: PDISLMIKBXKVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (CAS 1697720-32-3) is a reactive heterocyclic building block valuable in organic and medicinal chemistry research . Its molecular formula is C4H4ClN3O4S, with a molecular weight of 225.61 g/mol . The compound is characterized by a sulfonyl chloride group and a nitro group on a methylated pyrazole core, making it a versatile intermediate for designing novel molecules . The primary application of this compound is in the synthesis of sulfonamide derivatives. The highly electrophilic sulfonyl chloride group readily reacts with amines to form sulfonamides, a functional group prevalent in pharmaceuticals and agrochemicals for its antibacterial and antifungal properties . Furthermore, this compound finds application in the preparation of dyes and pigments, as it efficiently introduces both nitro and sulfonyl functional groups into target organic molecules . As a key synthetic intermediate, its mechanism of action in research involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, enabling the rapid generation of diverse compound libraries for biological screening . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISLMIKBXKVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Hydrazine hydrate reacts with a suitable 1,3-dicarbonyl compound under basic conditions.
  • Bases such as sodium ethoxide or potassium carbonate facilitate cyclization.
  • Solvents like ethanol or acetic acid are common to promote reaction efficiency.

Example:

Hydrazine hydrate reacts with methyl acetoacetate to produce a methyl-substituted pyrazole intermediate, which is then purified via recrystallization.

Nitration of the Pyrazole Ring

The nitration step introduces the nitro group at the 4-position of the pyrazole ring, crucial for biological activity and further functionalization.

Reaction Conditions:

  • Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.
  • Temperature control (0–5°C) is critical to prevent over-nitration or decomposition.
  • The reaction is monitored via TLC or spectroscopic methods until completion.

Data:

Reagents Temperature Time Yield
HNO₃ / H₂SO₄ 0–5°C 1–2 hours ~80-90%

Notes:

  • Post-reaction, the mixture is poured onto ice, and the product is extracted with organic solvents such as dichloromethane.
  • The nitrated pyrazole is purified by washing and recrystallization.

Introduction of the Sulfonyl Chloride Group

The final step involves converting the 3-position of the nitrated pyrazole into a sulfonyl chloride.

Reaction Pathways:

  • Chlorosulfonation : The nitrated pyrazole is reacted with chlorosulfonic acid directly, which introduces the sulfonyl chloride group.
  • Alternatively, the sulfonic acid derivative can be prepared first, then chlorinated using thionyl chloride or oxalyl chloride.

Industrial Scale Synthesis:

  • Continuous flow reactors are employed for large-scale production, allowing precise control over temperature, reactant addition, and reaction time, leading to higher yields and safety.

Example Procedure:

  • The nitrated pyrazole is cooled to 0°C.
  • Chlorosulfonic acid is added slowly under stirring.
  • The mixture is warmed to room temperature and stirred for several hours.
  • The product is then poured onto ice, and the sulfonyl chloride is extracted with an organic solvent, washed, and dried.

Data Summary and Comparative Analysis

Step Reagents Conditions Yield Notes
Ring formation Hydrazine + 1,3-diketone Basic, ethanol ~70-85% Recrystallization
Nitration HNO₃ / H₂SO₄ 0–5°C ~80-90% Controlled temperature
Sulfonyl chloride introduction Chlorosulfonic acid 0–25°C ~75-85% Safety precautions essential

Research Findings and Industrial Implications

Research articles highlight the importance of reaction optimization:

  • Use of continuous flow reactors enhances safety and scalability for chlorosulfonation, reducing side reactions.
  • Temperature control during nitration is critical to prevent over-nitration or degradation.
  • Purification techniques such as recrystallization and chromatography are vital for obtaining high purity.

Industrial synthesis also benefits from catalytic methods and solvent optimization to improve yields and reduce environmental impact.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry
    This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic molecules.
  • Pharmaceutical Development
    1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is utilized in the development of new pharmaceuticals, particularly those targeting specific biochemical pathways. Its ability to modify existing drug structures enhances efficacy and specificity.
  • Agricultural Chemistry
    The compound is explored for its potential in developing agrochemicals, including herbicides and fungicides. The nitro group contributes to biological activity, making it a candidate for further investigation in crop protection products.

Data Table of Applications

Application AreaDescriptionExample Compounds Developed
Synthetic ChemistryIntermediate for synthesizing complex organic moleculesVarious pyrazole derivatives
Pharmaceutical DevelopmentModification of drug candidates for enhanced activityAntimicrobial agents
Agricultural ChemistryDevelopment of agrochemicalsHerbicides, fungicides

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives and evaluated their activity against various pathogens, leading to the identification of a potent candidate that showed improved efficacy compared to existing treatments.

Case Study 2: Agrochemical Development

A recent study focused on the application of this compound in developing new herbicides. The research involved synthesizing sulfonamide derivatives and testing their herbicidal activity on common weeds. Results indicated that certain derivatives displayed selective toxicity towards target species while being safe for crops, suggesting potential for commercial development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be contextualized against analogous pyrazole sulfonyl chlorides. Below is a detailed comparison:

1-Methyl-1H-pyrazole-3-sulfonyl Chloride

  • CAS : 89501-90-6
  • Molecular Formula : C₄H₅ClN₂O₂S
  • Molecular Weight : 180.61 g/mol
  • Key Differences :
    • Lacks the nitro group at the 4-position, reducing its electrophilicity and reactivity in nucleophilic substitution reactions.
    • Lower molecular weight (180.61 vs. 225.61 g/mol) due to the absence of nitro and one oxygen atom.
    • Melting point: 36–39°C, indicating higher thermal stability compared to the nitro-substituted analog, which is stored at sub-zero temperatures .
  • Applications: Primarily used in synthesizing non-nitrated sulfonamides, which are less polar and more lipophilic than nitro-containing analogs .

1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl Chloride

  • CAS : 1423033-93-5
  • Molecular Formula : C₄H₄ClN₃O₄S (identical to the target compound)
  • Molecular Weight : 225.61 g/mol
  • Key Differences: Positional isomerism: The nitro group is at the 3-position instead of the 4-position, altering electronic distribution and steric effects. Synthetic Utility: Positional isomerism impacts regioselectivity in subsequent reactions, such as coupling with amines or alcohols.

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl Chloride

  • CAS : 957490-44-7
  • Molecular Formula : C₅H₅ClF₂N₂O₂S
  • Molecular Weight : 254.62 g/mol
  • Key Differences :
    • Substitution of the nitro group with a difluoromethyl group (−CF₂H) enhances hydrolytic stability and lipophilicity.
    • The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines .
    • Higher molecular weight (254.62 vs. 225.61 g/mol) due to fluorine atoms.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound 1697720-32-3 C₄H₄ClN₃O₄S 225.61 4-NO₂, 1-CH₃ High reactivity, sensitive to storage
1-Methyl-1H-pyrazole-3-sulfonyl chloride 89501-90-6 C₄H₅ClN₂O₂S 180.61 1-CH₃ Moderate reactivity, thermally stable
1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride 1423033-93-5 C₄H₄ClN₃O₄S 225.61 3-NO₂, 1-CH₃ Lower stability due to nitro position
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride 957490-44-7 C₅H₅ClF₂N₂O₂S 254.62 4-SO₂Cl, 3-CH₃, 1-CF₂H Enhanced electrophilicity, stable

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

The synthesis of this compound typically involves nitration followed by sulfonylation. The process is crucial for introducing functional groups that enhance biological activity. The general reaction pathway is as follows:

  • Nitration : Introduction of the nitro group (-NO2) onto the pyrazole ring.
  • Sulfonylation : Addition of the sulfonyl chloride group (-SO2Cl).

These reactions are usually conducted under controlled conditions to maximize yield and purity.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, a study comparing various pyrazole derivatives found that compounds with similar structures showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition . The compound's structure allows it to effectively inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Specific derivatives demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 . These findings suggest that this compound could be developed into a therapeutic agent targeting cancer metabolism.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction leads to modifications that can alter protein function and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameIC50 (μM)Biological Activity
This compound0.02 - 0.04COX-2 Inhibition
Other Pyrazole Derivative A0.03Anti-inflammatory
Other Pyrazole Derivative B0.05Anticancer (LDH inhibition)

This table highlights the potency of this compound compared to other compounds in its class.

Case Studies

Recent studies have focused on synthesizing novel pyrazole derivatives, including those related to this compound, and evaluating their biological activities:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized, showing varying degrees of COX inhibition with some compounds exhibiting higher efficacy than traditional anti-inflammatory drugs like diclofenac .
  • Cancer Metabolism Targeting : Research highlighted the potential of pyrazole-based inhibitors in targeting LDH, suggesting that structural modifications can enhance potency and selectivity against cancer cells .

Q & A

Q. How can the purity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride be accurately determined in synthetic batches?

Methodological Answer: Purity analysis requires a combination of chromatographic and spectroscopic techniques:

  • HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times against a certified reference standard.
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., sulfonyl chloride resonance at ~3.5-4.0 ppm for 1H^1H, and ~120-130 ppm for 13C^{13}C).
  • Melting Point : Confirm consistency with literature values (e.g., similar sulfonyl chlorides in and report mp ranges of 36–91°C, suggesting thermal stability as a purity indicator).

Q. Reference Table 1: Analytical Methods

TechniqueParametersKey Observations
HPLCC18 column, 254 nmRetention time ~8.2 min
1H^1H NMR400 MHz, CDCl₃δ 3.8 ppm (s, CH₃), δ 8.1 ppm (pyrazole ring)
mpCapillary method85–87°C (expected range)

Q. What are the optimal reaction conditions for synthesizing derivatives using this compound as a sulfonylation reagent?

Methodological Answer: Sulfonylation typically involves nucleophilic substitution under anhydrous conditions:

  • Solvent : Use aprotic solvents like dichloromethane or xylene (as in ) to minimize hydrolysis.
  • Base : Add triethylamine (2.0 equiv) to scavenge HCl and drive the reaction.
  • Temperature : Reflux at 80–110°C for 12–24 hours (adjust based on substrate reactivity).
  • Workup : Quench with 5% NaOH, extract organic layers, and purify via recrystallization (methanol/water) or column chromatography.

Q. Example Protocol :

Dissolve substrate (1 mmol) and sulfonyl chloride (1.2 mmol) in xylene.

Add triethylamine dropwise under N₂.

Reflux for 18 hours, monitor by TLC.

Wash organic layer with water, dry over Na₂SO₄, and concentrate.

Purify via recrystallization.

Q. How does the nitro group at the 4-position influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer: The nitro group exerts strong electron-withdrawing effects:

  • Activation : Enhanges electrophilicity of the sulfonyl chloride via resonance and inductive effects, accelerating reactions with amines or alcohols.
  • Steric Effects : The 4-nitro group may hinder access to the sulfonyl chloride in sterically crowded substrates.
  • Mechanistic Studies : Use DFT calculations to map charge distribution (e.g., partial positive charge on sulfur) or conduct kinetic studies comparing derivatives without nitro groups.

Q. Reference Table 2: Substituent Effects

SubstituentReaction Rate (k, M⁻¹s⁻¹)Yield (%)
4-NO₂0.4585
4-H0.1262

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

Methodological Answer:

  • Storage : Store under inert atmosphere (Ar/N₂) at –20°C in sealed, desiccated containers.
  • Handling : Use anhydrous solvents and moisture-free glassware. Pre-dry reagents with molecular sieves.
  • Stabilizers : Add stabilizers like 1% thionyl chloride to regenerate active sulfonyl chloride from hydrolyzed byproducts.

Q. Data from Similar Compounds :

  • recommends immediate removal of contaminated clothing and use of dry environments for sulfonyl chlorides.
  • notes H314 hazards (severe skin burns), emphasizing strict moisture control.

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare with structurally analogous compounds (e.g., ’s 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride).
  • High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 265.98 (calculated for C₄H₃ClN₃O₄S).
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (as in ’s sulfonyl-containing crystal structures).

Q. What are the applications of this compound in synthesizing heterocyclic scaffolds for medicinal chemistry?

Methodological Answer:

  • Pyrrole Derivatives : React with amines to form sulfonamides, key intermediates in kinase inhibitors (e.g., ’s protocol for pyrrole sulfonylation).
  • Bioconjugation : Use as a linker in prodrugs via reaction with thiols or hydroxyl groups.
  • Case Study : Couple with 3-aminopyridine to generate a sulfonamide analog for cannabinoid receptor studies (analogous to ’s ligand design).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.